trans-N-Boc-1,4-cyclohexanediamine chemical properties
trans-N-Boc-1,4-cyclohexanediamine chemical properties
High-Fidelity Scaffold for Medicinal Chemistry & Linker Design
Executive Summary
trans-N-Boc-1,4-cyclohexanediamine (CAS: 177906-48-8) is a critical bifunctional building block in modern drug discovery.[1] Unlike flexible alkyl chains, the cyclohexane core provides a rigid, defined spatial arrangement between the protected amine (Boc) and the free primary amine. This "rigid linker" effect is exploited to freeze bioactive conformations, improve metabolic stability, and optimize pharmacokinetic (PK) profiles in kinase inhibitors, GPCR ligands, and PROTACs.
This guide provides a field-proven technical analysis of its properties, synthesis, and application, moving beyond basic catalog data to actionable experimental strategies.
Chemical Identity & Stereochemical Significance
The utility of this compound rests entirely on its stereochemistry. In the trans-isomer, both the amino group and the carbamate group occupy equatorial positions in the lowest-energy chair conformation.[1] This diequatorial arrangement maximizes thermodynamic stability and creates a linear vector (~6.0 Å distance) between functional groups, essential for bridging binding pockets.
Structural Specifications
| Property | Detail |
| IUPAC Name | tert-butyl (trans-4-aminocyclohexyl)carbamate |
| CAS Number | 177906-48-8 |
| Molecular Formula | C₁₁H₂₂N₂O₂ |
| Molecular Weight | 214.31 g/mol |
| Stereochemistry | trans (1,4-diequatorial) |
| SMILES | CC(C)(C)OC(=O)N[C@H]1CCCC1 |
Conformational Analysis (DOT Visualization)
The following diagram illustrates the central role of the trans-isomer as a divergent scaffold in synthesis.
Figure 1: The central role of trans-N-Boc-1,4-cyclohexanediamine in divergent synthesis.
Physical & Chemical Properties[1][2][3][4][5][6][7]
The following data aggregates experimental values and calculated properties relevant to handling and storage.
| Property | Value | Context/Notes |
| Physical State | White to off-white solid | Crystalline powder form is preferred for purity.[1] |
| Melting Point | >150°C (Decomposes) | High lattice energy due to H-bonding network.[1] |
| Solubility | DCM, MeOH, DMSO, DMF | Excellent solubility in chlorinated and polar aprotic solvents. |
| Water Solubility | Low / Slightly Soluble | Free amine allows pH-dependent solubility (soluble at pH < 9).[1] |
| pKa (Amine) | ~10.5 (Estimated) | Typical for primary cyclohexyl amines; highly basic. |
| pKa (Carbamate) | ~ -1.0 | Non-basic; stable to base, labile to strong acid.[1] |
| Storage | 2–8°C, Inert Atmosphere | Hygroscopic. Store under Nitrogen/Argon to prevent carbamate hydrolysis over long periods. |
Synthetic Accessibility: The Mono-Protection Challenge
Synthesizing the mono-Boc protected diamine from the inexpensive trans-1,4-cyclohexanediamine is non-trivial due to the risk of di-protection (forming the bis-Boc byproduct).[1]
Recommended Protocol: The Statistical Salt Method
Why this works: By converting the diamine to a dihydrochloride salt and then neutralizing one equivalent, you statistically favor the mono-reactive species.
-
Salt Formation: Dissolve trans-1,4-cyclohexanediamine (1.0 eq) in MeOH. Add HCl (1.0 eq) or TMSCl (1.0 eq) to generate the mono-ammonium salt in situ.[1]
-
Protection: Add Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) slowly at 0°C.
-
Workup (Critical Step):
-
Evaporate MeOH.[2]
-
Partition between water and Ether/EtOAc. The di-Boc byproduct (neutral) will extract into the organic layer.[1] The mono-Boc product (amine salt) remains in the aqueous layer.[1]
-
Basify the aqueous layer (pH > 12) with NaOH.[3]
-
Extract the now-neutral mono-Boc product into DCM.
-
Result: High purity mono-protected diamine without column chromatography.[1]
-
Experimental Protocols
Protocol A: Reductive Amination (Secondary Amine Formation)
Objective: Install an alkyl group on the free amine without over-alkylation. Reagent Choice: Sodium Triacetoxyborohydride (STAB) is preferred over NaBH₄ (too harsh) or NaCNBH₃ (toxic) because it selectively reduces the imine in the presence of the aldehyde.
Workflow:
-
Imine Formation: In a dry flask, combine trans-N-Boc-1,4-cyclohexanediamine (1.0 mmol) and the aldehyde (1.0 mmol) in anhydrous DCE (Dichloroethane) or DCM (10 mL).
-
Additives: If the aldehyde is unreactive, add catalytic Acetic Acid (1-2 drops). If using a salt form of the amine, add Et₃N (1.0 eq).
-
Mixing: Stir at Room Temperature (RT) for 30–60 minutes to ensure imine equilibrium.
-
Reduction: Add NaBH(OAc)₃ (1.5 mmol) in one portion.
-
Reaction Time: Stir at RT for 4–16 hours. Monitor by LCMS (Look for M+1 of product; imine intermediate may hydrolyze on LCMS).
-
Quench: Add saturated aqueous NaHCO₃. Stir for 15 mins.
-
Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄.[4][5][6]
Protocol B: Amide Coupling
Objective: Link the scaffold to a carboxylic acid. Reagent Choice: HATU is recommended for sterically hindered cyclohexyl amines to ensure rapid coupling and minimize epimerization of chiral acids.
-
Dissolve Carboxylic Acid (1.0 eq) in DMF.
-
Add DIPEA (3.0 eq) and HATU (1.1 eq). Stir for 5 mins to activate ester.
-
Add trans-N-Boc-1,4-cyclohexanediamine (1.1 eq).[1]
-
Stir at RT for 1–2 hours.
-
Purification: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then NaHCO₃ and Brine.
Protocol C: Boc-Deprotection
Objective: Reveal the second amine for further functionalization.[1][2]
-
Option 1 (Standard): 4M HCl in Dioxane (RT, 1 hour). Precipitates the amine hydrochloride salt directly.
-
Option 2 (Scavenger): TFA/DCM (1:1). Requires basic workup or resin exchange (SCX-2) to obtain the free base.[1]
Mechanism & Decision Logic
The following decision tree guides the researcher through the optimization of the reductive amination step, a common point of failure in library synthesis.
Figure 2: Optimization logic for reductive amination using trans-N-Boc-1,4-cyclohexanediamine.
Medicinal Chemistry Applications
The "Rigid Linker" Concept
In Fragment-Based Drug Discovery (FBDD) and PROTAC design, linker flexibility is often a liability.[1] Flexible alkyl chains result in a high entropic penalty upon binding.
-
Entropy: The trans-cyclohexane ring locks the conformation, reducing the entropic cost of binding (
).[1] -
Vector: It enforces a ~180° angle between substituents, ideal for spanning deep protein channels (e.g., kinase ATP pockets to solvent-front residues).[1]
Case Study: V1A Receptor Antagonists
Research has shown that replacing flexible ethylenediamine linkers with trans-1,4-cyclohexanediamine improves selectivity for the Vasopressin V1A receptor.[1] The rigid core prevents the molecule from collapsing into conformations that bind off-target receptors (like V2 or Oxytocin receptors) [1].[1]
PROTAC Design
The compound is increasingly used as a spacer in Proteolysis Targeting Chimeras (PROTACs). The Boc group allows for the modular attachment of E3 ligase ligands (e.g., Thalidomide derivatives), while the free amine is coupled to the Warhead (Target protein ligand). The rigidity prevents "linker collapse," ensuring the ternary complex (Target-PROTAC-E3) forms efficiently [2].[1]
References
-
Synthesis and SAR of V1A Antagonists: Source: ChemicalBook / Santa Cruz Biotechnology Applications. Context: Use of trans-N-Boc-1,4-cyclohexanediamine as a key intermediate for orally bioavailable V1A receptor antagonists.[1] URL:[1]
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Selective Mono-Boc Protection of Diamines: Source:Synthetic Communications, 2007, 37: 737–742.[2] Context: Detailed methodology for the statistical mono-protection of diamines using HCl salts to prevent bis-protection. URL:[1][2]
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Reductive Amination Protocols (General & Specific): Source:Journal of Organic Chemistry / BenchChem Protocols. Context: Standardized conditions for using NaBH(OAc)3 with Boc-protected diamines.[1] URL:
-
Rigid Linkers in Drug Design: Source:Journal of Medicinal Chemistry. Context: Discussion on the entropic advantages of rigid cyclohexane linkers versus flexible alkyl chains in ligand binding. URL: (General Search for Rigid Linkers)[1]
Sources
- 1. TRANS-N-BOC-1,4-CYCLOHEXANEDIAMINE | 177906-48-8 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 4. benchchem.com [benchchem.com]
- 5. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRANS-N-BOC-1,4-CYCLOHEXANEDIAMINE synthesis - chemicalbook [chemicalbook.com]
